2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
This compound is a dihydropyridine-3-carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group bearing a trifluoromethyl (-CF₃) moiety at the 3-position and an N-phenyl carboxamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key pharmacophore in medicinal chemistry . The compound’s planar conformation, stabilized by π-conjugation across the amide bridge, is critical for binding interactions in biological systems .
Properties
IUPAC Name |
2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)15-7-4-6-14(12-15)13-25-11-5-10-17(19(25)27)18(26)24-16-8-2-1-3-9-16/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOOBFJEKRHVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with 2-oxo-1,2-dihydropyridine-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially with electron-withdrawing groups like trifluoromethyl.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related dihydropyridine-3-carboxamides, focusing on substituent variations, physicochemical properties, and pharmacological implications.
Substituent Variations and Structural Analogues
Pharmacological and Physicochemical Insights
Trifluoromethyl Group Impact :
- The 3-(trifluoromethyl)benzyl group in the target compound and AZD9668 improves binding to hydrophobic pockets in enzymes (e.g., neutrophil elastase) .
- Compared to methyl or methoxy substituents, CF₃ increases metabolic resistance but may reduce aqueous solubility .
N-Aryl Modifications :
- Phenyl vs. Methoxyphenyl : The 4-methoxyphenyl group (as in ) introduces moderate polarity, balancing solubility and membrane permeability.
- AZD9668’s Methanesulfonyl-Pyridyl : This substitution in alvelestat enhances target specificity for elastase, contributing to its clinical development as an anti-inflammatory agent .
Tautomerism and Conformation :
- Like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the target compound exists predominantly in the keto-amine tautomeric form, ensuring planar geometry critical for π-π stacking in enzyme binding.
Biological Activity
2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 338754-70-4, is a compound that has garnered attention for its potential biological activities. The structure of this compound suggests various pharmacological properties, particularly in the realms of antimicrobial and anticancer activities. This article reviews the existing literature on its biological activity, including case studies and research findings.
The molecular formula of this compound is , with a molecular weight of 372.35 g/mol. The compound features a dihydropyridine core, which is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds often range from 15.625 to 125 μM against various bacterial strains, suggesting that 2-oxo-N-phenyl derivatives may also possess comparable activity .
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Dihydropyridine A | 15.625 - 62.5 | Staphylococcus aureus |
| Dihydropyridine B | 62.5 - 125 | Enterococcus faecalis |
| 2-Oxo-N-phenyl derivative | TBD | TBD |
Anticancer Activity
The potential anticancer effects of dihydropyridine derivatives have been explored in various studies. For example, some compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Case Study:
A study investigating the effects of related compounds on human cancer cell lines showed that certain dihydropyridine derivatives inhibited cell proliferation by up to 70% at concentrations as low as 10 μM. This suggests a promising avenue for further research into the anticancer potential of 2-oxo-N-phenyl derivatives.
The biological activity of dihydropyridine derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, the inhibition of protein synthesis pathways has been noted in some studies, which could explain the antimicrobial and anticancer effects observed with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
